6-chloro-N,N-dimethylpyridine-2-carboxamide
Overview
Description
6-chloro-N,N-dimethylpyridine-2-carboxamide is an organic compound with the molecular formula C8H9ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a chlorine atom at the 6th position and a carboxamide group at the 2nd position, along with two methyl groups attached to the nitrogen atom, gives this compound its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N-dimethylpyridine-2-carboxamide typically involves the following steps:
Chlorination of Pyridine: Pyridine is chlorinated using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce a chlorine atom at the 6th position.
Formation of Carboxamide Group: The chlorinated pyridine is then reacted with dimethylamine in the presence of a suitable catalyst to form the carboxamide group at the 2nd position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,N-dimethylpyridine-2-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The carboxamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include 6-hydroxy-N,N-dimethylpyridine-2-carboxamide or 6-alkoxy-N,N-dimethylpyridine-2-carboxamide.
Oxidation: Products include N-oxides of this compound.
Reduction: Products include 6-chloro-N,N-dimethylpyridine-2-amine.
Scientific Research Applications
6-chloro-N,N-dimethylpyridine-2-carboxamide has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N,N-dimethylpyridine-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the carboxamide group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-methylpyridine-2-carboxamide: Similar structure but with one less methyl group.
6-chloro-N,N-diethylpyridine-2-carboxamide: Similar structure but with ethyl groups instead of methyl groups.
6-chloro-2-pyridinecarboxamide: Lacks the N,N-dimethyl substitution.
Uniqueness
6-chloro-N,N-dimethylpyridine-2-carboxamide is unique due to the presence of both the chlorine atom and the N,N-dimethylcarboxamide group, which confer specific chemical and biological properties. Its unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6-chloro-N,N-dimethylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCWTWVWSPMBLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263143 | |
Record name | 6-Chloro-N,N-dimethyl-2-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845306-05-0 | |
Record name | 6-Chloro-N,N-dimethyl-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845306-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N,N-dimethyl-2-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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